molecular formula C25H19Cl2N3O6 B2461060 (E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-73-4

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2461060
CAS No.: 522657-73-4
M. Wt: 528.34
InChI Key: VDNHCDLMHVXXIW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This compound acts as a ATP-competitive inhibitor, effectively suppressing FGFR1, FGFR2, and FGFR3 signaling pathways . Its primary research value lies in the study of FGF/FGFR-driven biological processes and pathologies. Researchers utilize this inhibitor to investigate the role of FGFR in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer , where aberrant FGFR signaling is a known driver of tumor proliferation, survival, and angiogenesis. In vitro, it induces cell cycle arrest and apoptosis in cancer cell lines overexpressing FGFR. Furthermore, its application extends to basic research in developmental biology, wound healing, and angiogenesis due to the critical functions of FGF signaling. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O6/c1-2-35-24-10-15(3-8-23(24)36-14-16-4-5-18(26)11-20(16)27)9-17(13-28)25(32)29-21-7-6-19(30(33)34)12-22(21)31/h3-12,31H,2,14H2,1H3,(H,29,32)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNHCDLMHVXXIW-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H19Cl2N3O5
  • Molecular Weight : 512.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 522604-07-5

The biological activity of this compound is primarily attributed to its structural components, which include a cyano group and various aromatic rings. These features suggest potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.

Antimicrobial Activity

Compounds containing cyano groups have been reported to possess antimicrobial properties. The presence of the 2,4-dichlorophenyl moiety may enhance this activity due to its lipophilicity and ability to disrupt microbial membranes.

Case Studies and Research Findings

  • Antitumor Potential : A study demonstrated that derivatives of similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For example, related compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the phenyl rings significantly influence their biological activity. Substituents like methoxy and nitro groups enhance potency against certain cancer types .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50 Values (µg/mL)Mechanism of Action
AnticancerCompound 11.61Induction of apoptosis
AntimicrobialCompound 21.98Membrane disruption
CytotoxicityCompound 3<10Bcl-2 modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the acrylamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2,4-dichlorophenylmethoxy, 3-ethoxy, 2-hydroxy-4-nitrophenylamide ~495.3* High hydrophobicity due to dichlorophenyl; nitro group enhances electrophilicity .
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide 4-bromophenylmethoxy, 3-ethoxy, 2-nitrophenylamide ~480.3 Bromine substituent increases molecular weight; similar electronic profile to target compound.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furyl ring, 4-nitrophenyl, 3-ethoxyphenylamide 417.4 Heterocyclic furan may improve metabolic stability; nitro group retained.
(E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide 2-chloro-6-fluorophenylmethoxy, 4-methoxyphenylamide 411.85 Fluorine enhances lipophilicity; methoxy improves solubility.
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Thiazolyl group, 2,5-dichlorophenyl, 4-hydroxy-3-methoxyphenylamide ~504.3* Thiazole ring introduces hydrogen-bonding potential; hydroxyl group adds polarity.

*Calculated based on molecular formula.

Key Findings:

Electrophilicity : The nitro group in the target compound and its analogs (e.g., ) enhances electrophilic reactivity, which is critical for covalent binding to cysteine residues in kinase targets .

Metabolic Stability : Ethoxy and methoxy groups may slow oxidative metabolism compared to shorter alkoxy chains (e.g., methoxy in vs. ethoxy in the target compound) .

Bioisosteric Replacements : Replacement of the phenylmethoxy group with a furan () or thiazole () introduces heterocyclic diversity, which can modulate target selectivity and ADME properties.

Table 2: Pharmacological Relevance of Substituents

Substituent Role in Target Compound Example in Analogs Biological Impact
2,4-Dichlorophenylmethoxy Enhances hydrophobic interactions 4-Bromophenylmethoxy () Increased binding affinity to hydrophobic pockets.
3-Ethoxy Modulates solubility 4-Methoxy () Ethoxy provides intermediate lipophilicity.
2-Hydroxy-4-nitrophenyl Electrophilic warhead 4-Nitrophenyl () Facilitates covalent inhibition of kinases.

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